L-xylulose
Overview
Description
L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar . It shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose . It can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs .
Synthesis Analysis
Chemical synthesis of L-xylulose was performed, but it is difficult and low yielding . The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase was studied intensively . L-xylulose can be produced by re-fluxing L-ribulose in dry pyridine . L-xylulose production from D-sorbitol through many oxidation has also been reported .Molecular Structure Analysis
L-xylulose is a ketopentose, a monosaccharide containing five carbon atoms, and including a ketone functional group . It has the chemical formula C5H10O5 . In nature, it occurs in both the L- and D-enantiomers .Chemical Reactions Analysis
The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase was studied intensively . This review describes the occurrence of L-xylulose in certain metabolic pathways, its bioproduction, and application potential .Physical And Chemical Properties Analysis
L-xylulose is a ketopentose, a monosaccharide containing five carbon atoms, and including a ketone functional group . It has the chemical formula C5H10O5 . In nature, it occurs in both the L- and D-enantiomers .Scientific Research Applications
- Field : Applied Microbiology and Biotechnology
- Application : L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar. It shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose .
- Methods : Chemical synthesis of L-xylulose was performed, but it is difficult and low yielding. The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase was studied intensively .
- Results : This method of bioproduction has potential for application, but the specific results or outcomes were not detailed in the source .
- Field : Pharmaceutical Sciences
- Application : L-xylulose can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
Biotechnological Production and Metabolism
Production of Antiviral Drugs
Future Directions
L-xylulose is currently expensive and difficult to synthesize chemically . Therefore, biosynthesis may be an ideal method for the preparation of L-xylulose, especially utilizing xylitol as a raw material . L-xylulose can be used as an inhibitor of glycosidase and as a raw material for the synthesis of other valuable rare sugars . The future developments are enzyme-based technologies that can mold into better competitors to currently available chemical and fermentation-based techniques for production of polyol sugar and second-generation biofuel at an industrial scale .
properties
IUPAC Name |
(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-WVZVXSGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315618 | |
Record name | L-threo-2-Pentulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-xylulose | |
CAS RN |
527-50-4 | |
Record name | L-threo-2-Pentulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Xylulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-threo-2-Pentulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLULOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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